molecular formula C6H8N4O3 B2637639 N-methyl-2-(4-nitro-1H-pyrazol-1-yl)acetamide CAS No. 1339619-68-9

N-methyl-2-(4-nitro-1H-pyrazol-1-yl)acetamide

Cat. No. B2637639
M. Wt: 184.155
InChI Key: WMLQHWGCESQYGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-methyl-2-(4-nitro-1H-pyrazol-1-yl)acetamide” is a chemical compound with the molecular formula C6H8N4O3 . It is a derivative of pyrazole, a five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1 and 2 and three carbon atoms .

Scientific Research Applications

Synthesis and Coordination Complexes

Research has demonstrated the synthesis of novel Co(II) and Cu(II) coordination complexes using pyrazole-acetamide derivatives. These complexes are characterized by various spectroscopic techniques and exhibit significant antioxidant activity due to their supramolecular architectures formed via hydrogen bonding interactions. This suggests potential applications in developing antioxidant agents (Chkirate et al., 2019).

Antimicrobial Activity

Several studies have synthesized derivatives that incorporate the pyrazole moiety to assess their antimicrobial efficacy. For instance, heterocycles incorporating the antipyrine moiety have been evaluated for antimicrobial properties, indicating the role of N-methyl-2-(4-nitro-1H-pyrazol-1-yl)acetamide derivatives in developing new antimicrobial agents (Bondock et al., 2008).

Molecular Docking and Anticancer Activity

Molecular docking studies of pyrazole-imidazole-triazole hybrids, synthesized through click chemistry, demonstrated significant antimicrobial activity. One compound, in particular, showed excellent potency against A. niger, surpassing the reference drug Fluconazole. This highlights the compound's potential in antifungal applications and the importance of molecular docking in identifying active compounds (Punia et al., 2021).

Toxicological Evaluation

A novel cooling compound structurally related to pyrazole-acetamide derivatives underwent toxicological evaluation for safety in food and beverage applications. The study provided a no-observed-adverse-effect-level (NOAEL), supporting the compound's safety for specified use, thus illustrating the significance of toxicological assessments in the application of such compounds (Karanewsky et al., 2015).

properties

IUPAC Name

N-methyl-2-(4-nitropyrazol-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4O3/c1-7-6(11)4-9-3-5(2-8-9)10(12)13/h2-3H,4H2,1H3,(H,7,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMLQHWGCESQYGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CN1C=C(C=N1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-2-(4-nitro-1H-pyrazol-1-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.